molecular formula C27H39N3O7S2 B2684897 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-25-9

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2684897
CAS No.: 449783-25-9
M. Wt: 581.74
InChI Key: IQYRFQMFJGRSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H39N3O7S2 and its molecular weight is 581.74. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216419-32-7) is a complex organic compound exhibiting potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC27H40ClN3O7S2
Molecular Weight618.2 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves several steps typically including the formation of the thieno[2,3-c]pyridine ring and subsequent functionalization with sulfamoyl and benzamido groups. The detailed synthetic route is often proprietary but generally follows established protocols in organic synthesis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In one study, related compounds were screened against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that these compounds possess notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains of bacteria .

The proposed mechanism of action for compounds similar to this compound involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. This mechanism is critical for the development of new antibiotics targeting resistant strains.

Case Studies

  • Antibacterial Efficacy : A study published in Molecules examined a series of sulfamoyl-containing compounds and their effectiveness against a panel of bacterial strains. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : Another research effort explored the antifungal properties of related compounds against Candida albicans and Aspergillus species. The findings indicated that these compounds could inhibit fungal growth effectively at low concentrations .

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O7S2/c1-8-37-25(32)21-20-17-26(2,3)29-27(4,5)22(20)38-24(21)28-23(31)18-9-11-19(12-10-18)39(33,34)30(13-15-35-6)14-16-36-7/h9-12,29H,8,13-17H2,1-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRFQMFJGRSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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